Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-
Overview
Description
Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-, is a specialized organic compound containing a boron atom bonded to a phenyl group and a thiophene ring. This compound belongs to the class of boronic acids, which are known for their unique ability to form reversible covalent complexes with various biological molecules, such as sugars and amino acids. Boronic acids are widely used in chemical research, particularly in the fields of molecular recognition, sensing, and catalysis.
Synthetic Routes and Reaction Conditions:
Miyaura Borylation Reaction: This method involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides. The reaction proceeds at low temperatures (0°C) and yields aryl boronic acids in excellent quantities.
Organolithium Chemistry: A continuous flow setup can be used to handle organolithium chemistry on a multigram scale. This method involves a Hal/Li exchange followed by electrophilic quenching, allowing for rapid synthesis of boronic acids.
Industrial Production Methods: Industrial production of boronic acids typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific boronic acid being synthesized and the desired application.
Types of Reactions:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boronic esters or boronate complexes.
Substitution: Boronic acids can undergo substitution reactions with various nucleophiles, leading to the formation of new boronic esters or boronate complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines are typically employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols.
Borates: Resulting from the oxidation of boronic acids.
Boronate Complexes: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-, has a wide range of applications in scientific research:
Chemistry: Used in molecular recognition and sensing applications due to its ability to form reversible covalent complexes with diols and other Lewis bases.
Biology: Employed in biological labeling and protein manipulation, leveraging its interactions with diols and amino acids.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological molecules.
Industry: Utilized in catalysis and material science for the development of new materials and processes.
Mechanism of Action
Target of Action
The primary target of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
“Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” interacts with its target through a process known as transmetalation . In this process, the boronic acid must be activated, for example with base . This activation of the boron atom enhances the polarization of the organic ligand, and facilitates transmetalation . The organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
Boronic acids in general are known for their stability, ease of preparation, and environmentally benign nature . These properties likely contribute to the bioavailability of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-”.
Result of Action
The result of the action of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the scope of possible chemical reactions .
Action Environment
The action of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is influenced by environmental factors such as the presence of a base for activation and a palladium catalyst for the Suzuki-Miyaura coupling reaction . The reaction conditions are generally mild and tolerant of various functional groups , which may influence the efficacy and stability of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-”.
Safety and Hazards
While boronic acids are generally considered to have low inherent toxicity, some boronic acids and their derivatives have been found to give a positive Ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .
Future Directions
Boronic acids have found tremendous utility in organic chemistry and are used extensively as chemical building blocks and intermediates . They are also being explored for their potential in medicinal chemistry, polymer or optoelectronics materials. The future of boronic acids lies in further exploring these applications and developing new synthetic methods and reactions involving these versatile compounds .
Comparison with Similar Compounds
Phenylboronic acid
Alkylboronic acids
Arylboronic acids
Properties
IUPAC Name |
[(E)-2-thiophen-3-ylethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5,8-9H/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXUKVGKEZTFOR-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CSC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CSC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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